![molecular formula C11H16ClN B1614702 Cypenamine hydrochloride CAS No. 5588-23-8](/img/structure/B1614702.png)
Cypenamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Cypenamine hydrochloride can be synthesized through various methods. One common synthetic route involves the kinetic resolution of (±)-trans-2-phenylcyclopentan-1-amine by lipase B from Candida antarctica through an aminolysis reaction . This method effectively separates the enantiomers of the compound .
Analyse Chemischer Reaktionen
Cypenamine hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can convert this compound into different reduced forms.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts.
Wissenschaftliche Forschungsanwendungen
Cypenamine hydrochloride has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of cypenamine hydrochloride involves its interaction with specific molecular targets and pathways. As a psychostimulant, the compound likely affects neurotransmitter systems in the brain, leading to increased stimulation and alertness . The exact molecular targets and pathways involved are still under investigation .
Vergleich Mit ähnlichen Verbindungen
Cypenamine hydrochloride is similar to other psychostimulant compounds, such as:
Tranylcypromine: A homolog of this compound with a smaller alicyclic ring.
Cyclopentamine: Another psychostimulant with a similar structure.
Methamphetamine: A well-known psychostimulant with different chemical properties.
Propylhexedrine: A stimulant with structural similarities to this compound. This compound is unique due to its specific chemical structure and the presence of an expanded alicyclic ring.
Eigenschaften
CAS-Nummer |
5588-23-8 |
---|---|
Molekularformel |
C11H16ClN |
Molekulargewicht |
197.70 g/mol |
IUPAC-Name |
2-phenylcyclopentan-1-amine;hydrochloride |
InChI |
InChI=1S/C11H15N.ClH/c12-11-8-4-7-10(11)9-5-2-1-3-6-9;/h1-3,5-6,10-11H,4,7-8,12H2;1H |
InChI-Schlüssel |
FWIIHEJLRNKGDU-UHFFFAOYSA-N |
SMILES |
C1CC(C(C1)N)C2=CC=CC=C2.Cl |
Kanonische SMILES |
C1CC(C(C1)N)C2=CC=CC=C2.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.